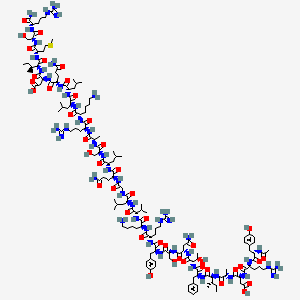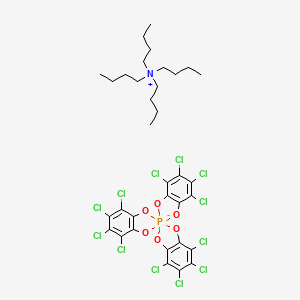
2-Isobutoxy-3-methylaniline
Descripción general
Descripción
2-Isobutoxy-3-methylaniline is a chemical compound with the CAS Number: 1375069-03-6 . It has a molecular weight of 179.26 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H17NO/c1-8(2)7-13-11-9(3)5-4-6-10(11)12/h4-6,8H,7,12H2,1-3H3 . This code represents the compound’s molecular structure, indicating it’s composed of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.26 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Biochemical Applications
2-Isobutoxy-3-methylaniline and its derivatives are studied for their role in biochemistry, especially in enzyme-catalyzed reactions and metabolic pathways. For instance, research into the metabolic pathways of amino acids like isoleucine has led to the discovery of specific enzymatic deficiencies. A study by Ofman et al. (2003) elucidated the molecular basis of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency, a disorder of isoleucine degradation, caused by mutations in the HADH2 gene. This deficiency is linked to neurodegenerative diseases, emphasizing the critical role of precise metabolic processes in human health (Ofman et al., 2003).
Genetic Research
Genetic studies have also benefited from exploring compounds like this compound and its metabolic derivatives. The research conducted by Pérez-Cerdá et al. (2005) on MHBD deficiency in patients shows how genetic mutations can lead to significant metabolic disorders, impacting the catabolism of isoleucine and presenting as severe neurodegenerative diseases. This work highlights the potential for genetic interventions and the importance of early diagnosis in managing these conditions (Pérez-Cerdá et al., 2005).
Environmental Science
In environmental science, the study by Ligor and Buszewski (2006) on the formation of taste and odor contaminants in surface water utilized compounds structurally related to this compound to investigate the origins of musty odors in water supplies. This research is critical for developing strategies to ensure water quality and safety (Ligor & Buszewski, 2006).
Materials Science
In materials science, the synthesis and application of Polyaniline/TiO2 composites for the adsorption of dyes like methylene blue have shown the potential of incorporating organic compounds into materials for environmental cleanup. The study by Wang et al. (2019) demonstrated that Polyaniline/TiO2 has a high adsorption capacity for cationic dyes, indicating its utility in wastewater treatment processes (Wang et al., 2019).
Propiedades
IUPAC Name |
3-methyl-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)7-13-11-9(3)5-4-6-10(11)12/h4-6,8H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJJKFPXMTVJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742991 | |
| Record name | 3-Methyl-2-(2-methylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375069-03-6 | |
| Record name | 3-Methyl-2-(2-methylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1511460.png)







